2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]-N-(naphthalen-1-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazinone moiety and a naphthalene ring, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]-N-(naphthalen-1-yl)acetamide involves multiple steps. One common synthetic route starts with the preparation of the phthalazinone intermediate. This intermediate is then reacted with a phenoxyacetyl chloride derivative under specific conditions to form the desired compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The phthalazinone moiety can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phthalazinone moiety can lead to the formation of carboxylic acid derivatives .
Scientific Research Applications
2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]-N-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)phenoxy]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The phthalazinone moiety is known to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, the compound can induce cell death in cancer cells, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar compounds include:
Methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate: This compound shares the phthalazinone moiety but lacks the naphthalene ring, making it less complex.
2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile: This compound also contains the phthalazinone moiety but has different substituents, leading to variations in its chemical properties and applications.
Properties
Molecular Formula |
C27H21N3O3 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[4-(3-methyl-4-oxophthalazin-1-yl)phenoxy]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C27H21N3O3/c1-30-27(32)23-11-5-4-10-22(23)26(29-30)19-13-15-20(16-14-19)33-17-25(31)28-24-12-6-8-18-7-2-3-9-21(18)24/h2-16H,17H2,1H3,(H,28,31) |
InChI Key |
VKHNDKZPFRNAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)OCC(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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